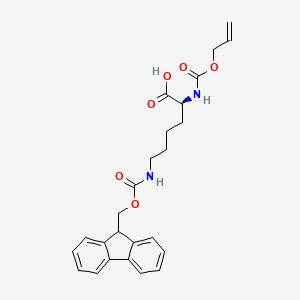

Alloc-Lys(Fmoc)-OH

Beschreibung

Alloc-Lys(Fmoc)-OH is a protected lysine derivative widely used in peptide and dendrimer synthesis. Its structure features an allyloxycarbonyl (Alloc) group on the α-amino group and a fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amino group of lysine. This dual protection enables orthogonal deprotection strategies, critical for sequential solid-phase peptide synthesis (SPPS) and complex macromolecular architectures. The Alloc group is selectively removed under mild conditions using palladium(0) catalysts, while the Fmoc group is cleaved with bases like piperidine . This compound is particularly valuable in branching peptide synthesis, as seen in cyclic peptide L2, where it serves as a branching point for further functionalization .

Eigenschaften

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIXLCPDFRQJL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Resin Selection and Initial Coupling

Wang or 2-CTC resins are preferred due to their acid stability and compatibility with Fmoc chemistry. For example, Fmoc-Gly-Wang resin with a substitution degree of 0.25–0.35 mmol/g is swollen in DMF before coupling. The lysine derivative is introduced using a coupling system comprising HOAt (1-hydroxy-7-azabenzotriazole), HATU (hexafluorophosphate azabenzotriazole tetramethyluronium), and TMP (2,4,6-trimethylpyridine) to ensure high efficiency and minimal racemization.

Table 1: Coupling Reagents and Conditions for Fmoc-Lys(Alloc)-OH

| Reagent System | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| HOAt/HATU/TMP | DMF | 30–60 min | >95 |

| HOBt/TBTU/DIPEA | CH<sub>2</sub>Cl<sub>2</sub> | 45–90 min | 85–90 |

| PyAOP/NMM | NMP | 20–40 min | 90–95 |

Deprotection Strategies for the Alloc Group

The Alloc (allyloxycarbonyl) group on the ε-amino side chain is selectively removed using palladium catalysis, enabling orthogonal protection of lysine residues during peptide elongation.

Minimizing Racemization During His Coupling

Racemization at histidine (His) residues adjacent to lysine is mitigated using Boc-His(Trt)-OH or Boc-His(Boc)-OH.DCHA as starting materials. The Trt (trityl) and Boc (tert-butoxycarbonyl) groups stabilize the imidazole ring, reducing base-induced epimerization during Fmoc deprotection.

Table 2: Comparison of His-Protecting Groups

| Protecting Group | Coupling System | Racemization Rate (%) |

|---|---|---|

| Boc-His(Trt)-OH | HATU/HOAt/DIPEA | <0.5 |

| Boc-His(Boc)-OH | TBTU/HOBt/TMP | 1.2–1.8 |

| Fmoc-His(Mtt)-OH | PyBOP/NMM | 2.5–3.5 |

Purification and Characterization

Recrystallization Solvents

Post-synthesis, this compound is purified using mixed solvents such as MeOH/CH<sub>2</sub>Cl<sub>2</sub> (1:1 v/v) or EtOAc/hexane (3:2 v/v). These systems yield crystals with >99% purity by HPLC.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 452.50 g/mol | |

| HPLC Purity | ≥95.0% | |

| Optical Rotation | [α]<sub>D</sub><sup>20</sup> = −12° (c=1% in DMF) | |

| Storage Conditions | 2–8°C, protected from light |

Applications in Peptide Therapeutics

This compound is indispensable in synthesizing glucagon-like peptide-1 (GLP-1) analogs like semaglutide. Its orthogonal protection allows precise incorporation of fatty acid side chains (e.g., octadecanedioic acid) at lysine residues, enhancing pharmacokinetics .

Analyse Chemischer Reaktionen

Types of Reactions

Alloc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Alloc and Fmoc protective groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection Reactions: The Alloc group is typically removed using palladium catalysts, while the Fmoc group is removed using piperidine.

Coupling Reactions: These reactions often involve the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of peptide bonds.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Alloc-Lys(Fmoc)-OH is primarily utilized in SPPS, where it serves as a protected lysine unit. The selective removal of the Fmoc and Alloc groups allows for controlled attachment of other amino acids, facilitating the formation of complex peptides with specific functionalities. This method is crucial for synthesizing cyclic peptides and those with modified side chains .

Key Features :

- Enables the synthesis of branched and cyclic peptides.

- Supports the incorporation of various amino acids in a desired sequence.

- Facilitates the study of post-translational modifications via derivatives like Fmoc-Lys(Ac)-OH and Fmoc-Lys(Boc)-OH.

Nanotechnology

The self-assembly properties of this compound may lead to the formation of unique nanostructures. These structures have potential applications in biotechnology and materials science, particularly in drug delivery systems and biomaterials.

Potential Applications :

- Development of drug delivery vehicles that respond to specific stimuli.

- Creation of biomaterials with enhanced mechanical properties for tissue engineering.

Drug Development

Incorporating this compound into peptides can influence various biochemical pathways related to protein synthesis and modification. This property makes it a valuable tool in drug development, particularly for designing peptides that can modulate biological activities or serve as therapeutic agents .

Case Study 1: Synthesis of Cyclic Peptides

A study demonstrated the successful use of this compound in synthesizing cyclic peptides such as melanotan II and constrained BAD BH3 peptide analogues. The orthogonal protection allowed for efficient coupling strategies while minimizing side reactions .

Case Study 2: Self-Assembly Properties

Research into the self-assembly characteristics of this compound indicated its potential to form nanostructures suitable for drug delivery applications. These findings suggest that such structures could enhance the stability and bioavailability of therapeutic peptides.

Wirkmechanismus

The mechanism of action of Alloc-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine amino groups. The Alloc and Fmoc groups prevent unwanted reactions during peptide synthesis, allowing for the controlled formation of peptide bonds. The removal of these protective groups is achieved through specific chemical reactions, enabling the synthesis of peptides with precise sequences.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Alloc-Lys(Fmoc)-OH and analogous lysine derivatives:

Orthogonality and Stability

- Alloc vs. Boc : Alloc removal (Pd(0)) is orthogonal to acid-labile Boc (TFA), making this compound ideal for acid-sensitive sequences . In contrast, Fmoc-Lys(Boc)-OH requires TFA for Boc cleavage, limiting compatibility with acid-labile residues .

- Fmoc vs. Dde: Fmoc-Lys(Dde)-OH allows selective ε-amino modification via hydrazine, preserving α-Fmoc for chain elongation . This contrasts with this compound, where ε-Fmoc remains intact until piperidine treatment.

Analytical Considerations

- Fmoc Quantification : UV-Vis spectroscopy (λ = 289–301 nm) is standardized for Fmoc-loading determination, applicable to this compound and analogs like Fmoc-Gly-OH .

- Purity Challenges : Derivatives with multiple bulky groups (e.g., Fmoc-Lys(Fmoc)-OH) often exhibit chromatographic peak broadening due to steric hindrance, complicating purification .

Peptide Therapeutics

Biologische Aktivität

Alloc-Lys(Fmoc)-OH, also known as Fmoc-L-lysine N-allyloxycarbonyl, is a significant compound in peptide synthesis and biological research. Its unique structure, which incorporates both Fmoc and Alloc protecting groups, allows for versatile applications in the development of peptide-based therapeutics and biomaterials. This article delves into the biological activity of this compound, exploring its synthesis, functional properties, and potential applications through a review of relevant studies.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₉H₂₃N₂O₄. The compound features:

- Fmoc Group : A widely used protecting group for amino acids that facilitates selective deprotection during peptide synthesis.

- Alloc Group : An allyloxycarbonyl group that can be removed under mild conditions using palladium-catalyzed reactions, allowing for further functionalization of the amino acid.

These properties make this compound an essential building block in peptide chemistry, particularly in synthesizing complex peptides with specific functionalities.

1. Peptide Synthesis and Applications

This compound is primarily utilized in the synthesis of peptides where specific side-chain modifications are required. The Alloc group allows for selective deprotection, enabling the introduction of various functional groups that can enhance biological activity or target specificity. For instance, this compound has been employed in the synthesis of cyclic peptides that exhibit improved binding affinities for various receptors .

2. Case Studies and Research Findings

Several studies have highlighted the biological relevance of peptides synthesized using this compound:

- Melanocortin Receptor Binding : Research has demonstrated that peptides containing this compound show significant binding affinity towards human melanocortin receptors (hMC1R, hMC3R, hMC4R, hMC5R). One study reported a peptide with an IC50 value of 1.8 nM for hMC4R, indicating strong receptor interaction .

- Cationic Peptides Against Cancer : Another study focused on lipid-modified cationic peptides derived from this compound, which exhibited anti-mitochondrial activity against multi-drug resistant breast cancer cells. These findings suggest potential therapeutic applications in oncology .

- Hydrogel Formation : this compound has also been incorporated into hydrogels for tissue engineering applications. The resulting hydrogels demonstrated biocompatibility and supported cell growth and differentiation, highlighting their potential use in regenerative medicine .

Data Table: Summary of Biological Activities

Q & A

Basic: How does Alloc-Lys(Fmoc)-OH enable orthogonal protection strategies in peptide synthesis?

Answer:

this compound employs two orthogonal protecting groups: Fmoc (fluorenylmethyloxycarbonyl) on the α-amino group and Alloc (allyloxycarbonyl) on the ε-amino group of lysine. The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), while the Alloc group requires Pd⁰-mediated deprotection under neutral conditions . This sequential, orthogonal strategy allows selective modification of the lysine side chain during peptide elongation. For example, after Fmoc removal, the α-amino group can participate in chain elongation, while the Alloc-protected ε-amino group remains inert until later stages, enabling site-specific conjugation or branching .

Basic: What protocols are recommended for incorporating this compound into solid-phase peptide synthesis (SPPS)?

Answer:

Resin Loading : Use Sieber amide or 2-chlorotrityl chloride resin. Pre-load this compound via standard coupling reagents (e.g., HATU/DIPEA) in DMF .

Branching : After Fmoc deprotection, introduce additional residues (e.g., Fmoc-Lys(Fmoc)-OH or Boc-Lys(Boc)-OH) on the ε-amino group for branched peptide architectures .

Deprotection : Remove Alloc with Pd(PPh₃)₄ and a scavenger (e.g., morpholine) in CH₂Cl₂ to expose the ε-amino group for further functionalization .

Cleavage : Use TFA-based cocktails (e.g., TFA/H₂O/TIS, 95:2.5:2.5) to cleave the peptide while retaining acid-labile groups .

Advanced: How can researchers optimize reaction conditions to minimize side reactions during this compound-mediated branched peptide synthesis?

Answer:

Key challenges include steric hindrance at branching points and incomplete deprotection . Optimization strategies:

- Coupling Efficiency : Use excess activated amino acids (3–5 eq) and extended reaction times (2–4 hours) for sterically hindered residues .

- Deprotection Monitoring : Track Fmoc removal via UV absorbance (301 nm) to ensure completeness .

- Alloc Removal : Ensure Pd⁰ catalysts are freshly prepared to avoid residual Pd contamination, which can oxidize sensitive residues .

- Side-Chain Stability : Avoid prolonged exposure to basic conditions post-Fmoc deprotection to prevent ε-amino group racemization .

Advanced: What analytical methods are critical for verifying the purity and structural integrity of this compound and its derivatives?

Answer:

Advanced: How can researchers resolve contradictions in deprotection efficiency between Alloc and Fmoc groups under varying experimental conditions?

Answer:

Reported inconsistencies often arise from:

- Pd⁰ Catalyst Activity : Use fresh Pd(PPh₃)₄ and optimize scavenger ratios (e.g., 5% PhSiH₃ in CH₂Cl₂) to enhance Alloc removal efficiency .

- Base Sensitivity : Fmoc deprotection with piperidine may inadvertently cleave Alloc if residual Pd is present. Pre-wash resins with EDTA-containing buffers to remove Pd traces .

- Solvent Effects : Replace DMF with CH₂Cl₂ during Alloc deprotection to reduce side reactions with Pd complexes .

Advanced: What are the implications of this compound’s self-assembly properties in material science applications?

Answer:

The Fmoc moiety promotes β-sheet-like stacking , enabling the formation of hydrogels or nanostructures. Applications include:

- Drug Delivery : Encapsulate hydrophobic drugs within self-assembled fibrils .

- Biomimetic Scaffolds : Use branched peptides (synthesized via this compound) to mimic extracellular matrix proteins for 3D cell culture .

- Catalytic Templates : Design peptide-metal hybrids (e.g., Pd⁰-bound Alloc groups) for heterogeneous catalysis .

Advanced: How does steric hindrance from the Fmoc and Alloc groups impact peptide cyclization efficiency?

Answer:

Bulky protecting groups can reduce cyclization yields by:

- Limiting Conformational Flexibility : Use longer linkers (e.g., 6-aminohexanoic acid) between this compound and cyclization sites .

- Optimizing Cyclization Agents : Employ PyBOP/HOAt instead of HATU for macrocyclization to reduce steric interference .

- Microwave Assistance : Enhance reaction kinetics (e.g., 50°C, 30 W) to overcome activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.